Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of 4-methylphenyl isocyanate with an appropriate diketone under controlled conditions to form the imidazolidinone ring.
Acetylation: The imidazolidinone intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Ethyl 4-aminobenzoate: The acetylated imidazolidinone is then coupled with ethyl 4-aminobenzoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Alcohols or amines depending on the site of reduction.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog used in local anesthetics.
4-methylphenyl isocyanate: A precursor in the synthesis of the imidazolidinone core.
Imidazolidinone derivatives: Compounds with similar heterocyclic structures used in medicinal chemistry.
Uniqueness
Ethyl 4-({[1-(4-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-methylphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N3O5/c1-5-32-23(30)17-8-10-18(11-9-17)25-21(28)14-20-22(29)27(24(31)26(20)15(2)3)19-12-6-16(4)7-13-19/h6-13,15,20H,5,14H2,1-4H3,(H,25,28) |
InChI Key |
NYBJNUTVCTZWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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